molecular formula C9H9N3O2 B13008185 Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate

Cat. No.: B13008185
M. Wt: 191.19 g/mol
InChI Key: MZWWPVYKCMXGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate can be synthesized through the esterification of 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various triazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar chemical properties but different biological activities.

    1H-1,2,3-Triazole: A simpler triazole compound that serves as a core structure for many derivatives.

    5-Methyl-1H-benzotriazole: A related compound with a different substitution pattern on the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 1-methylbenzotriazole-4-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-12-7-5-3-4-6(9(13)14-2)8(7)10-11-12/h3-5H,1-2H3

InChI Key

MZWWPVYKCMXGQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2N=N1)C(=O)OC

Origin of Product

United States

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